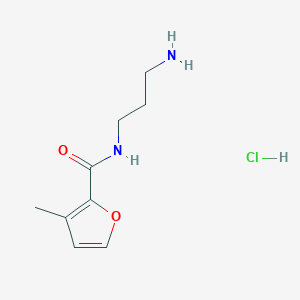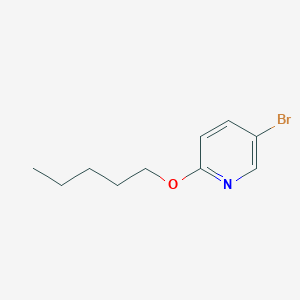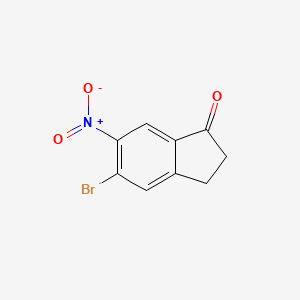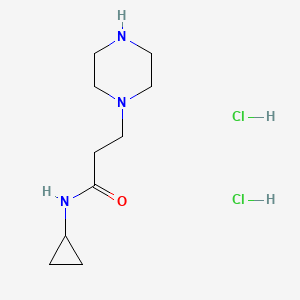
N-cyclopropyl-3-(piperazin-1-yl)propanamide dihydrochloride
Vue d'ensemble
Description
N-cyclopropyl-3-(piperazin-1-yl)propanamide dihydrochloride is a chemical compound with the molecular formula C₁₀H₁₉N₃O·2HCl. It is a derivative of cyclopropylamine and piperazine, featuring a cyclopropyl group attached to a propanamide backbone with a piperazine ring at the 3-position. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: Cyclopropylamine and piperazine are the primary starting materials.
Reaction Steps:
Step 1: Cyclopropylamine is reacted with chloroacetic acid to form cyclopropyl-2-chloroacetamide.
Step 2: The resulting cyclopropyl-2-chloroacetamide is then reacted with piperazine to form N-cyclopropyl-3-(piperazin-1-yl)propanamide.
Step 3: The final product is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar reaction steps as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the piperazine ring or other functional groups within the molecule.
Substitution: Substitution reactions can occur at the cyclopropyl or piperazine rings, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the piperazine ring or other functional groups.
Substitution Products: Different substituted derivatives based on the nucleophile or electrophile used.
Applications De Recherche Scientifique
N-cyclopropyl-3-(piperazin-1-yl)propanamide dihydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and receptor binding.
Medicine: As a potential therapeutic agent in drug discovery and development.
Industry: In the production of various chemical products and intermediates.
Mécanisme D'action
N-cyclopropyl-3-(piperazin-1-yl)propanamide dihydrochloride is similar to other compounds containing cyclopropyl and piperazine groups, such as N-cyclopropyl-2-piperazin-1-ylacetamide and N-cyclopropyl-2-(piperazin-1-yl)acetamide. it is unique in its specific structure and the presence of the dihydrochloride salt form, which can influence its solubility, stability, and reactivity.
Comparaison Avec Des Composés Similaires
N-cyclopropyl-2-piperazin-1-ylacetamide
N-cyclopropyl-2-(piperazin-1-yl)acetamide
Propriétés
IUPAC Name |
N-cyclopropyl-3-piperazin-1-ylpropanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O.2ClH/c14-10(12-9-1-2-9)3-6-13-7-4-11-5-8-13;;/h9,11H,1-8H2,(H,12,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALWWZLPDQQTRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCN2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


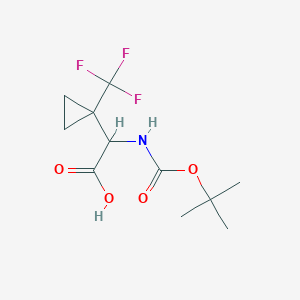
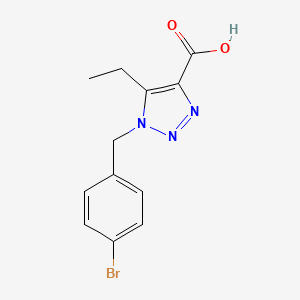
![4-Oxa-7-azaspiro[2.5]octane hydrochloride](/img/structure/B1523378.png)
![3-[(Methylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1523381.png)
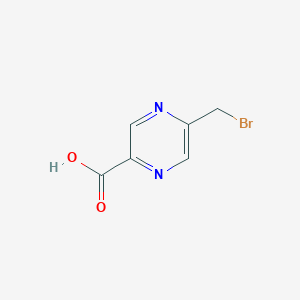

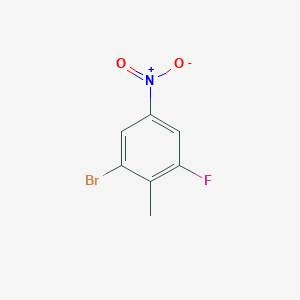
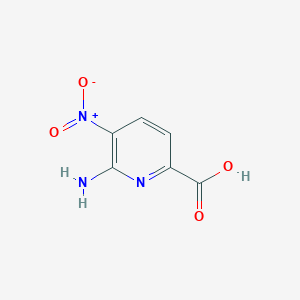
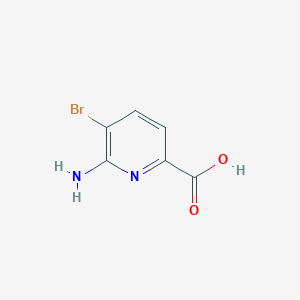
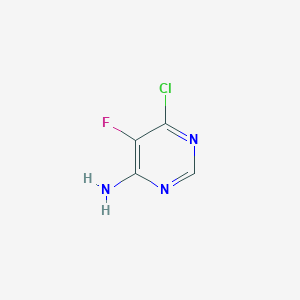
![4-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2,3,6-tetrahydropyridin-4-yl}phenol](/img/structure/B1523393.png)
